An In-depth Technical Guide to Benzyl-PEG7-acid
An In-depth Technical Guide to Benzyl-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG7-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. It belongs to the polyethylene (B3416737) glycol (PEG) class of compounds, which are known for their biocompatibility, low toxicity, and solubility in aqueous solutions.[1] The structure of Benzyl-PEG7-acid incorporates a stable benzyl (B1604629) protecting group at one terminus and a reactive carboxylic acid group at the other, separated by a hydrophilic 7-unit PEG spacer. This distinct architecture allows for the covalent attachment of biomolecules, such as proteins, peptides, or antibodies, to other molecules of interest, including small molecule drugs or imaging agents. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
A significant application of Benzyl-PEG7-acid is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. In this context, Benzyl-PEG7-acid can serve as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.
Physicochemical Properties
The key physicochemical properties of Benzyl-PEG7-acid are summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as a dedicated CAS number, quantitative solubility, and pKa are not consistently reported in publicly available sources.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₂H₃₆O₉ | Alfa Chemistry |
| Molecular Weight | 444.52 g/mol | Alfa Chemistry |
| CAS Number | Not consistently available | Different suppliers may list internal catalog numbers or CAS numbers of related structures. |
| Appearance | Inferred to be a liquid or low-melting solid | Based on properties of similar PEG compounds. |
| Purity | Typically >95% or >98% | As offered by various commercial suppliers. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), halogenated solvents (e.g., DCM), and moderately soluble in water and alcohols. Insoluble to slightly soluble in non-polar aliphatic solvents (e.g., hexane). | Qualitative prediction based on the amphiphilic structure and general solubility of benzyl esters and PEG compounds. Quantitative data is not readily available. |
| pKa of Carboxylic Acid | Estimated to be ~4-5 | Based on the typical pKa of carboxylic acids. No specific experimental value has been found. |
Molecular Structure
The structure of Benzyl-PEG7-acid consists of a benzyl group, a heptaethylene glycol spacer, and a terminal carboxylic acid.
Caption: Molecular structure of Benzyl-PEG7-acid.
Experimental Protocols
Activation of Benzyl-PEG7-acid for Amine Conjugation
The carboxylic acid moiety of Benzyl-PEG7-acid can be activated to form an amine-reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This allows for efficient covalent conjugation to primary amines on proteins, peptides, or other molecules.
Materials and Reagents:
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Benzyl-PEG7-acid
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Molecule with a primary amine (e.g., protein, peptide) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
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Purification system (e.g., dialysis, size-exclusion chromatography)
Protocol:
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Reagent Preparation:
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Dissolve Benzyl-PEG7-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
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Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.
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Activation Reaction (In-situ):
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In a microcentrifuge tube, combine 1 equivalent of the Benzyl-PEG7-acid solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).
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Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Benzyl-PEG7-NHS ester.
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Conjugation to Amine-containing Molecule:
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Add the activated Benzyl-PEG7-NHS ester solution directly to the solution containing the amine-containing molecule. The molar ratio of the PEG linker to the target molecule will depend on the desired degree of labeling and should be optimized for each specific application.
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Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
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Quenching and Purification:
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(Optional) Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted NHS ester.
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Remove the unreacted PEG linker and byproducts (e.g., dicyclohexylurea if DCC is used) by a suitable purification method such as dialysis, size-exclusion chromatography, or tangential flow filtration.
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Experimental Workflow Diagram
Caption: Workflow for activating and conjugating Benzyl-PEG7-acid.
Applications in Drug Development
Benzyl-PEG7-acid is a versatile tool in modern drug development with several key applications:
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PROTACs: As previously mentioned, it is frequently used as a linker in the synthesis of PROTACs, connecting the warhead that binds to the target protein and the ligand that recruits the E3 ligase. The length and flexibility of the PEG chain can be crucial for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
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Antibody-Drug Conjugates (ADCs): The carboxylic acid can be conjugated to lysine (B10760008) residues on an antibody, while the benzyl group can be deprotected to reveal a functional group for attaching a cytotoxic drug. The PEG spacer improves the solubility and reduces the aggregation of the ADC.
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Pegylation: The process of attaching PEG chains to therapeutic proteins or peptides (pegylation) can improve their pharmacokinetic and pharmacodynamic properties. Benzyl-PEG7-acid can be used to introduce a short PEG chain, which can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the biomolecule.
Role in PROTAC Signaling Pathway
Caption: Benzyl-PEG7-acid as a linker in the PROTAC pathway.
Conclusion
Benzyl-PEG7-acid is a valuable chemical tool for researchers in drug development and the life sciences. Its defined structure, incorporating a stable benzyl group, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides a versatile platform for the synthesis of complex bioconjugates. While some specific physicochemical data points require further experimental determination, its utility in applications such as PROTACs and ADCs is well-established, offering a means to enhance the therapeutic properties of novel drug candidates. The provided experimental guidelines offer a starting point for the successful implementation of Benzyl-PEG7-acid in various bioconjugation strategies.
